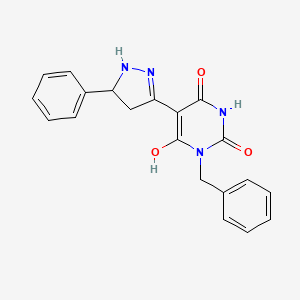![molecular formula C23H24N6O3 B11331101 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a nitrobenzoyl group, and methylphenyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with piperazine under basic conditions.
Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group is attached through an acylation reaction, typically using 3-nitrobenzoyl chloride in the presence of a base like triethylamine.
Substitution with Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of different functional groups on the pyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological targets can be studied. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathway Modulation: The compound could modulate biochemical pathways by interacting with key proteins involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylphenyl)-6-[4-(3-aminobenzoyl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but with an amino group instead of a nitro group.
2-methyl-N-(4-methylphenyl)-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C23H24N6O3/c1-16-6-8-19(9-7-16)26-21-15-22(25-17(2)24-21)27-10-12-28(13-11-27)23(30)18-4-3-5-20(14-18)29(31)32/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,26) |
InChI Key |
IDUBQMVXNRYPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11331020.png)
![3-butyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11331030.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11331040.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11331044.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11331051.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11331073.png)
![Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11331079.png)
![5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331081.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![N-(3-acetylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331096.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)
![N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide](/img/structure/B11331104.png)
![2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11331108.png)
